molecular formula C14H11N3O4S B14245261 N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide CAS No. 518068-01-4

N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide

Cat. No.: B14245261
CAS No.: 518068-01-4
M. Wt: 317.32 g/mol
InChI Key: BTYDZBRBMRQROL-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a benzene ring substituted with nitro groups and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide typically involves the reaction of 2-methylphenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N’-(2-methylphenyl)thiourea: Similar structure but lacks the nitro groups.

    3,5-Dinitrobenzoylthiourea: Similar structure but lacks the methylphenyl group.

Uniqueness

N-(2-Methylphenyl)-3,5-dinitrobenzene-1-carbothioamide is unique due to the presence of both nitro groups and a methylphenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

518068-01-4

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-(2-methylphenyl)-3,5-dinitrobenzenecarbothioamide

InChI

InChI=1S/C14H11N3O4S/c1-9-4-2-3-5-13(9)15-14(22)10-6-11(16(18)19)8-12(7-10)17(20)21/h2-8H,1H3,(H,15,22)

InChI Key

BTYDZBRBMRQROL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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